

In-Depth Technical Guide: Crystal Structure Analysis of Benzotriazole-1-carboxamidinium Tosylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzotriazole-1-carboxamidinium tosylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of **benzotriazole-1-carboxamidinium tosylate**, a compound of interest in synthetic and medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for its synthesis and characterization, and a visualization of its molecular interactions.

Introduction

Benzotriazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antifungal, anticancer, and antiviral properties. The title compound, **benzotriazole-1-carboxamidinium tosylate**, serves as a valuable reagent for the synthesis of guanidines, which are moieties present in numerous biologically active molecules. Understanding the three-dimensional structure of this compound through single-crystal X-ray diffraction provides crucial insights into its stability, reactivity, and intermolecular interactions, which can inform its application in drug design and development.

Crystallographic Data Summary

The crystal structure of **benzotriazole-1-carboxamidinium tosylate** was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the

table below.

Parameter	Value
Chemical Formula	C ₁₄ H ₁₅ N ₅ O ₃ S
Formula Weight	333.37 g/mol
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	12.504(4)
b (Å)	9.471(3)
c (Å)	25.929(7)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	3071(2)
Z	8
Temperature (K)	130
Wavelength (Å)	0.71073
Density (calculated) (g/cm ³)	1.442
F(000)	1392

Molecular Geometry and Intermolecular Interactions

The crystal structure reveals a complex network of intermolecular hydrogen bonds that are crucial for the stability of the crystal lattice. The carboxamidinium group is slightly twisted out of the plane of the benzotriazole ring system. Each of the four N-H hydrogen atoms of the carboxamidinium cation is involved in hydrogen bonding with the oxygen atoms of the tosylate anions. This extensive hydrogen-bonding network results in the formation of chains of molecules extending along the crystallographic a-axis.

Experimental Protocols

Synthesis of Benzotriazole-1-carboxamidinium Tosylate

The synthesis of the title compound is achieved through a modification of a previously reported procedure for the preparation of pyrazole-1-carboxamidine hydrochloride.

Materials:

- Benzotriazole
- Cyanamide
- p-Toluenesulfonic acid (p-TsOH)
- 1,4-Dioxane

Procedure:

- Equimolar amounts of benzotriazole, cyanamide, and p-toluenesulfonic acid are combined in 1,4-dioxane.
- The mixture is refluxed.
- Upon cooling, **benzotriazole-1-carboxamidinium tosylate** crystallizes from the solution.
- The resulting fine white needles are collected by filtration.

This method provides the product in good yield as a stable, non-hygroscopic solid.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following steps:

1. **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol/ether.
2. **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (typically around 130 K) to minimize thermal vibrations

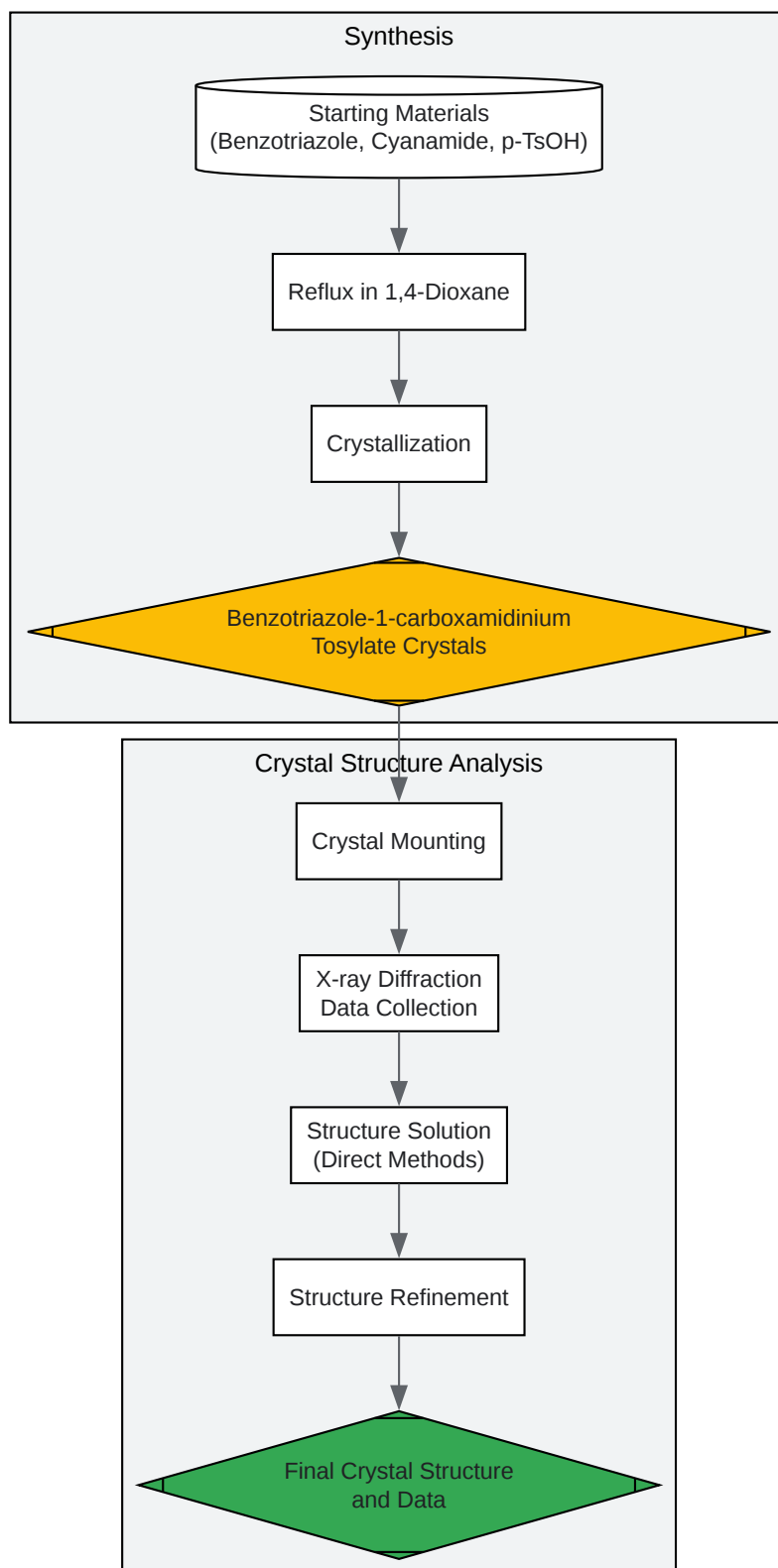
and improve data quality. A monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is used. The data is collected over a range of crystal orientations.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of **benzotriazole-1-carboxamidinium tosylate**.

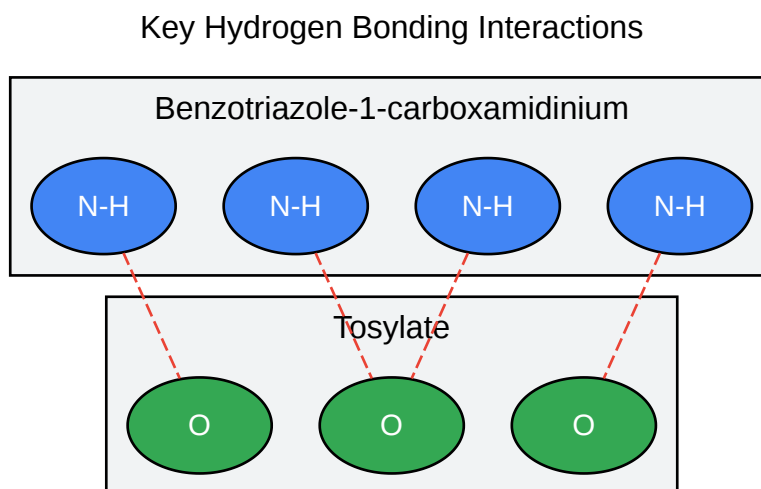


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Caption: Experimental workflow from synthesis to crystal structure determination.

Hydrogen Bonding Network

The diagram below illustrates the key hydrogen bonding interactions between the benzotriazole-1-carboxamidinium cation and the tosylate anion in the crystal lattice.



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Caption: Schematic of the hydrogen bonding between the cation and anion.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com